Pentanoic acid, 2-(1-piperidinyl)ethyl ester
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Overview
Description
Pentanoic acid, 2-(1-piperidinyl)ethyl ester is an organic compound that belongs to the class of esters. It is derived from pentanoic acid and 2-(1-piperidinyl)ethanol. This compound is known for its unique chemical structure, which combines the properties of both pentanoic acid and piperidine, a heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-(1-piperidinyl)ethyl ester typically involves the esterification of pentanoic acid with 2-(1-piperidinyl)ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where pentanoic acid and 2-(1-piperidinyl)ethanol are continuously fed into the reactor along with the acid catalyst. The ester product is then separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2-(1-piperidinyl)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentanoic acid and 2-(1-piperidinyl)ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: Pentanoic acid and 2-(1-piperidinyl)ethanol.
Reduction: 2-(1-piperidinyl)ethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pentanoic acid, 2-(1-piperidinyl)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the piperidinyl group into molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of pentanoic acid, 2-(1-piperidinyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release pentanoic acid and 2-(1-piperidinyl)ethanol, which can then interact with various biological pathways. The piperidinyl group is known to interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, ethyl ester: Similar ester structure but lacks the piperidinyl group.
Pentanoic acid, 2-hydroxy-, ethyl ester: Contains a hydroxyl group instead of the piperidinyl group.
Pentanoic acid, 2,2-dimethyl-, ethyl ester: Contains additional methyl groups on the pentanoic acid moiety.
Uniqueness
Pentanoic acid, 2-(1-piperidinyl)ethyl ester is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62260-82-6 |
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Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl pentanoate |
InChI |
InChI=1S/C12H23NO2/c1-2-3-7-12(14)15-11-10-13-8-5-4-6-9-13/h2-11H2,1H3 |
InChI Key |
OHSPHCFGWIIBIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCN1CCCCC1 |
Origin of Product |
United States |
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